molecular formula C9H9BrO3 B186440 2-Bromo-2-(4-methoxyphenyl)acetic acid CAS No. 17478-44-3

2-Bromo-2-(4-methoxyphenyl)acetic acid

Cat. No. B186440
CAS RN: 17478-44-3
M. Wt: 245.07 g/mol
InChI Key: QHYJNYKGUSUPMN-UHFFFAOYSA-N
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Description

2-Bromo-2-(4-methoxyphenyl)acetic acid is a unique chemical compound with the empirical formula C9H9BrO3 and a molecular weight of 245.07 . It is a solid substance and its structure is represented by the SMILES string BrC(C(O)=O)C1=CC=C(OC)C=C1 .


Molecular Structure Analysis

The InChI string for 2-Bromo-2-(4-methoxyphenyl)acetic acid is 1S/C9H9BrO3/c1-13-7-4-2-6(3-5-7)8(10)9(11)12/h2-5,8H,1H3,(H,11,12) . This indicates the presence of a bromine atom attached to a carbon, which is also attached to a carboxylic acid group (C(O)=O) and a 4-methoxyphenyl group .


Physical And Chemical Properties Analysis

2-Bromo-2-(4-methoxyphenyl)acetic acid is a solid substance . Its molecular weight is 245.07 . The compound’s exact physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved data.

Scientific Research Applications

  • Metabolism of Psychoactive Phenethylamine in Rats : 2-Bromo-2-(4-methoxyphenyl)acetic acid has been identified as a metabolite of 4-bromo-2,5-dimethoxyphenethylamine (2C-B), a psychoactive drug. Studies have explored its metabolic pathways in rats, revealing insights into how 2C-B is processed in the body and its potential toxic effects (Kanamori et al., 2002).

  • Synthesis and Structural Analysis : Research has been conducted on the synthesis of compounds like 2-(3-Bromo-4-methoxyphenyl)acetic acid, closely related to 2-Bromo-2-(4-methoxyphenyl)acetic acid, providing insights into the structural properties and potential applications of these compounds in various fields, such as materials science or pharmacology (Guzei et al., 2010).

  • Pharmacological Potential of Derivatives : Studies have been conducted to synthesize and assess the pharmacological potential of various derivatives of 2-Bromo-2-(4-methoxyphenyl)acetic acid. These studies aim to explore their potential use in medicinal chemistry, particularly in the development of novel therapeutic agents (Rosca, 2020).

  • Antioxidant Activity : Derivatives of 2-Bromo-2-(4-methoxyphenyl)acetic acid have been isolated from natural sources such as the red alga Rhodomela confervoides and evaluated for their antioxidant activity. This research indicates the potential use of these compounds as natural antioxidants in food or pharmaceuticals (Li et al., 2011).

  • Metabolism in Humans : Another study investigated the human metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B), identifying 2-Bromo-2-(4-methoxyphenyl)acetic acid as a significant metabolite. This research provides valuable information for understanding the human metabolic processing of psychoactive substances (Kanamori et al., 2013).

Safety And Hazards

While specific safety and hazard data for 2-Bromo-2-(4-methoxyphenyl)acetic acid is not available, general precautions should be taken while handling it. This includes avoiding contact with skin and eyes, preventing ingestion and inhalation, and ensuring adequate ventilation .

properties

IUPAC Name

2-bromo-2-(4-methoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3/c1-13-7-4-2-6(3-5-7)8(10)9(11)12/h2-5,8H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHYJNYKGUSUPMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80299677
Record name 2-bromo-2-(4-methoxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80299677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-2-(4-methoxyphenyl)acetic acid

CAS RN

17478-44-3
Record name NSC132001
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132001
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-bromo-2-(4-methoxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80299677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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